molecular formula C18H18N2O4 B2786013 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2034341-30-3

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No. B2786013
CAS RN: 2034341-30-3
M. Wt: 326.352
InChI Key: IWZVHZKUTIPQNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the pyrrolidin-1-yl group is a type of secondary amine, and the cyclopropylisoxazol-3-yl group contains a cyclopropane ring and an isoxazole ring .

Future Directions

Future research could focus on further exploring the anticancer activity of this compound and similar compounds, as well as developing a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity against various cancer cell lines .

Mode of Action

It has been suggested that similar compounds cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Pharmacokinetics

Similar compounds have been reported to exhibit good selectivity between cancer cells and normal cells , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

The compound’s action results in the arrest of the cell cycle at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death.

properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-18(14-8-16(24-19-14)11-1-2-11)20-6-5-13(9-20)12-3-4-15-17(7-12)23-10-22-15/h3-4,7-8,11,13H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZVHZKUTIPQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.